molecular formula C13H22N2O2S B2683475 N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide CAS No. 2361793-11-3

N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide

Cat. No. B2683475
CAS RN: 2361793-11-3
M. Wt: 270.39
InChI Key: IZNUBCDVVXCIAQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide, also known as thiafentanil, is a synthetic opioid that has been developed for use in scientific research. This compound is structurally similar to fentanyl, a potent opioid analgesic, but has a thian-4-ylmethylamino group attached to the phenethylamine moiety.

Mechanism of Action

Thiafentanil acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor by N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide leads to the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels, resulting in hyperpolarization of neurons and decreased neurotransmitter release. This mechanism of action is responsible for the analgesic and sedative effects of this compound.
Biochemical and physiological effects:
Thiafentanil has been shown to produce potent analgesia, sedation, and respiratory depression in laboratory animals. This compound has a rapid onset of action and a short duration of effect, making it useful for experimental procedures that require brief immobilization of animals. Thiafentanil has also been shown to produce tolerance and physical dependence with chronic administration, similar to other opioid analgesics.

Advantages and Limitations for Lab Experiments

Thiafentanil has several advantages for laboratory experiments, including its high potency, rapid onset of action, and short duration of effect. This compound can be used to immobilize animals for brief periods of time without causing long-term harm or distress. However, N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide also has limitations, such as its potential for abuse and dependence, and the need for careful monitoring of respiratory function during administration.

Future Directions

There are several future directions for research on N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide, including the development of new opioid receptor ligands with improved selectivity and efficacy, the investigation of the molecular mechanisms of opioid receptor signaling, and the exploration of the potential therapeutic applications of opioid receptor agonists and antagonists. Additionally, further studies are needed to determine the long-term effects of this compound on animal behavior, physiology, and health.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide involves the reaction of N-ethyl-2-aminobutyric acid with thian-4-ylmethylamine, followed by acylation with propionyl chloride and cyclization with oxalyl chloride. This method has been optimized to produce high yields of pure this compound with minimal impurities.

Scientific Research Applications

Thiafentanil has been used in scientific research to study the opioid receptor system and its role in pain modulation, addiction, and tolerance. This compound has high affinity and selectivity for the mu-opioid receptor, which is the primary target for opioid analgesics. Thiafentanil has been used to investigate the structure-activity relationships of opioid ligands and to develop new opioid receptor agonists and antagonists.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-3-13(17)15(4-2)10-12(16)14-9-11-5-7-18-8-6-11/h3,11H,1,4-10H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNUBCDVVXCIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1CCSCC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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